Phenylgermatrane
Overview
Description
Phenylgermatrane is a type of germatrane, which is a tricyclic organogermanium derivative . It is known for its high toxicity .
Synthesis Analysis
The synthesis of Phenylgermatrane involves the reaction of tetra-alkoxy- or trialkoxy-germatranes with triethanolamine . This reaction occurs under mild conditions in the presence of a catalyst or without a catalyst, giving a yield of 70-90% .Molecular Structure Analysis
Phenylgermatrane has a complex molecular structure. It contains a total of 36 bond(s), 19 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 3 eight-membered ring(s), and 1 tertiary amine(s) (aliphatic) .Scientific Research Applications
Synthesis and Characterization of Complexes : Phenylgermatrane is used in the synthesis and characterization of metal complexes. For instance, the reaction of 1-phenylgermatrane with chromium hexacarbonyl forms chromium tricarbonyl complexes, which have been analyzed using NMR spectroscopy, mass spectrometry, and X-ray crystallography (Karlov et al., 2002).
Study of Crystal Structures : Phenylgermatrane derivatives, like thienylgermatranes, have been studied for their crystal structures using X-ray diffraction. This research provides insights into the structural properties of these compounds, such as disorder in the thiophene ring and transannular bond lengths (Lukevics et al., 2007).
Synthesis and Characterization of Derivatives : Different phenylgermatrane derivatives have been synthesized and characterized. This includes studying their molecular structures through NMR spectroscopy and X-ray diffraction, providing valuable information on their chemical properties (Gauchenova et al., 2003).
Psychotropic Properties : Some phenylgermatrane derivatives have been found to possess psychotropic properties. For example, phenylsiloxygermatranes have shown effectiveness in memory enhancement, with one derivative inhibiting retrogradal amnesia by 80% (Lukevics et al., 1992).
Toxicity Reduction : Introduction of certain groups in phenylgermatrane derivatives, like in E-β-Styrylgermatrane, has been found to significantly lower the toxicity of these compounds (Ignatovich et al., 2000).
Molecular Structure Studies : Studies on the molecular structure of phenylgermatrane and its derivatives, such as tolylgermatranes, provide insights into the effects of substituents on the coordination of the germanium atom in these compounds (Lukevics et al., 1999).
Safety And Hazards
properties
IUPAC Name |
1-phenyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17GeNO3/c1-2-4-12(5-3-1)13-15-9-6-14(7-10-16-13)8-11-17-13/h1-5H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVPQSWYVLAQLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[Ge]2(OCCN1CCO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17GeNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylgermatrane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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